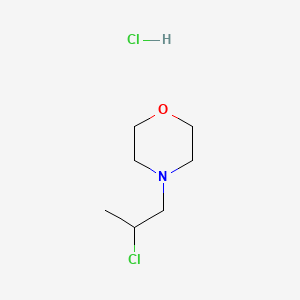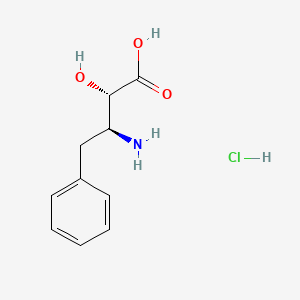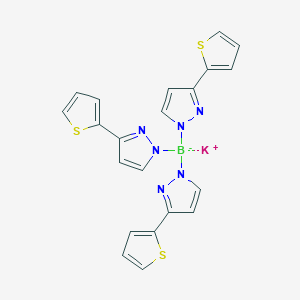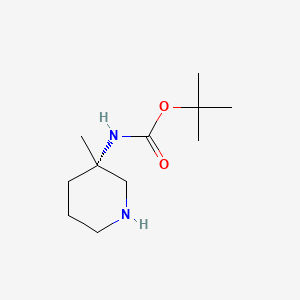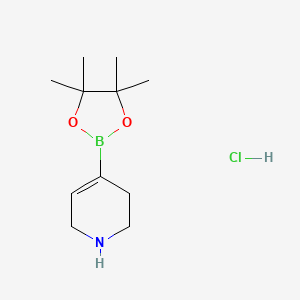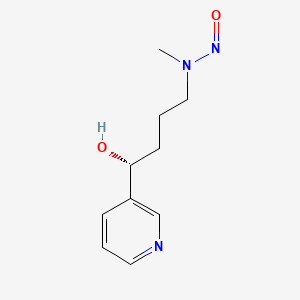
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
描述
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an unsaturated aldehyde with a unique structure characterized by three conjugated double bonds and two carbon-13 isotopes at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of labeled carbon sources can be costly, so optimization of the synthesis route is crucial for industrial applications.
化学反应分析
Types of Reactions
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or hydrazines in the presence of a catalyst.
Major Products Formed
Oxidation: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienoic acid.
Reduction: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
科学研究应用
(2E,4E,6E)-2,4,6-Nonatrienal-13C2 has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in studies of metabolic pathways involving unsaturated aldehydes.
Medicine: Investigated for its potential role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.
作用机制
The mechanism of action of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The conjugated double bonds also make it susceptible to addition reactions, which can alter its structure and function.
相似化合物的比较
Similar Compounds
- (2E,4E,6Z)-nona-2,4,6-trienal
- (2E,4E,6E)-nona-2,4,6-trienal (without carbon-13 labeling)
- (2E,4E,6E)-deca-2,4,6-trienal
Uniqueness
The uniqueness of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing of metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of specific carbon atoms is crucial.
属性
IUPAC Name |
(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-YEFBJGOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=[13CH]/[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
